5-Iodo-2-methylpyridine-4-carbothioamide
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Overview
Description
5-Iodo-2-methylpyridine-4-carbothioamide is a chemical compound with the molecular formula C7H7IN2S It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a carbothioamide group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methylpyridine-4-carbothioamide typically involves multi-step organic reactions. One common method starts with the iodination of 2-methylpyridine, followed by the introduction of the carbothioamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methylpyridine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
5-Iodo-2-methylpyridine-4-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methylpyridine-4-carbothioamide involves its interaction with specific molecular targets. The iodine and carbothioamide groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methylpyridine: Similar structure but lacks the carbothioamide group.
5-Bromo-2-methylpyridine-4-carbothioamide: Similar structure with bromine instead of iodine.
2-Methyl-4-pyridinecarbothioamide: Lacks the iodine atom.
Uniqueness
5-Iodo-2-methylpyridine-4-carbothioamide is unique due to the presence of both the iodine and carbothioamide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
88482-22-8 |
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Molecular Formula |
C7H7IN2S |
Molecular Weight |
278.12 g/mol |
IUPAC Name |
5-iodo-2-methylpyridine-4-carbothioamide |
InChI |
InChI=1S/C7H7IN2S/c1-4-2-5(7(9)11)6(8)3-10-4/h2-3H,1H3,(H2,9,11) |
InChI Key |
IRBCRSODXQCWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)I)C(=S)N |
Origin of Product |
United States |
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